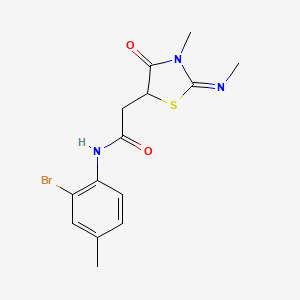
N-(2-bromo-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized derivatives of thiazolidinone to evaluate their antimicrobial properties. For example, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, revealing potential structure-activity relationships and showing in vitro antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi, & Deore, 2013). Similarly, Fuloria et al. (2014) synthesized newer Schiff bases and thiazolidinone derivatives, which were evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antibacterial and Antifungal Properties
Research by Devi et al. (2022) involved the synthesis of 2-mercaptobenzimidazole derivatives, including thiazolidinone structures, which demonstrated excellent activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains (Devi, Shahnaz, & Prasad, 2022).
Structural and Activity Analysis
The crystal structures of certain thiazolidinone derivatives have been elucidated, providing insights into their potential interactions and mechanisms of action. For instance, Galushchinskiy, Slepukhin, & Obydennov (2017) described the crystal structures of (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of how structural features might influence biological activity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-4-5-10(9(15)6-8)17-12(19)7-11-13(20)18(3)14(16-2)21-11/h4-6,11H,7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVFNJLVMZFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

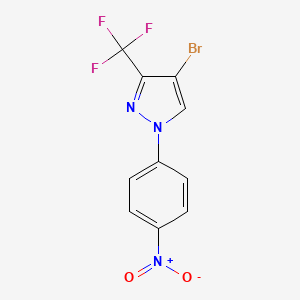
![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
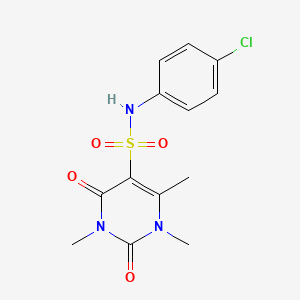
![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)
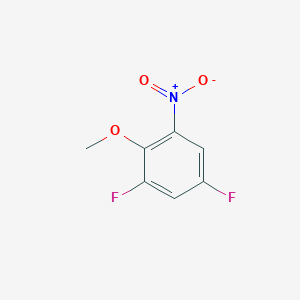
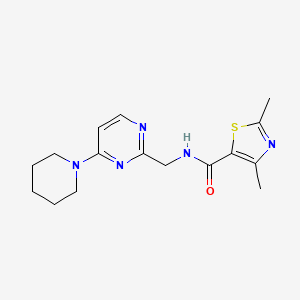
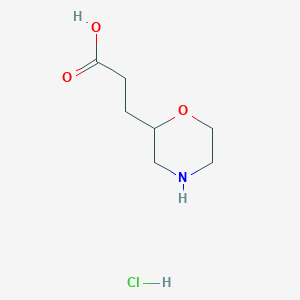
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)